N-Nitroso-N-(3-keto-1,2-butanediol)-3'-nitrotyramine
Description
N-Nitroso-N-(3-keto-1,2-butanediol)-3'-nitrotyramine (NO-NTA) is a nitrosated Maillard reaction product formed in food systems containing sodium nitrite, particularly under conditions that promote browning reactions . Its structure was confirmed via spectroscopic methods (UV, MS, NMR, IR), revealing a nitrotyramine backbone linked to a 3-keto-1,2-butanediol moiety . NO-NTA exhibits potent genotoxicity, inducing DNA adducts in rat hepatocytes, and moderate cytotoxicity in mouse C3H10T1/2 fibroblasts . In vivo studies demonstrate its dual role as a tumor initiator and promoter, causing oxidative stress, hyperplastic lesions, and elevated ornithine decarboxylase (ODC) activity in CD-1 mouse skin . Notably, NO-NTA promotes squamous cell carcinoma in benzo(a)pyrene-initiated mice, with tumor incidence reaching 90% after prolonged exposure . Its formation in processed foods raises concerns about dietary exposure to carcinogenic nitrosamines .
Properties
CAS No. |
171828-11-8 |
|---|---|
Molecular Formula |
C12H15N3O7 |
Molecular Weight |
313.26 g/mol |
IUPAC Name |
N-(1,2-dihydroxy-3-oxobutyl)-N-[2-(4-hydroxy-3-nitrophenyl)ethyl]nitrous amide |
InChI |
InChI=1S/C12H15N3O7/c1-7(16)11(18)12(19)14(13-20)5-4-8-2-3-10(17)9(6-8)15(21)22/h2-3,6,11-12,17-19H,4-5H2,1H3 |
InChI Key |
ATSJJPKTXXFWFI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C(N(CCC1=CC(=C(C=C1)O)[N+](=O)[O-])N=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone,3,4-dihydroxy-1-[[2-(4-hydroxy-3-nitrophenyl)ethyl]nitrosoamino]- typically involves multi-step organic reactions. One common approach is the nitration of a suitable precursor, followed by nitrosation and subsequent hydroxylation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and nitrosation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required quality for commercial applications .
Chemical Reactions Analysis
Types of Reactions
2-Butanone,3,4-dihydroxy-1-[[2-(4-hydroxy-3-nitrophenyl)ethyl]nitrosoamino]- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The nitroso group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like sodium nitrite (NaNO2) and hydrochloric acid (HCl) are employed for nitrosation reactions.
Major Products Formed
Scientific Research Applications
Genotoxicity and Cytotoxicity
Research has demonstrated that NO-NTA exhibits strong genotoxic effects on rat hepatocytes and moderate cytotoxicity on mouse C3H10T1/2 cells. The genotoxicity is primarily attributed to the formation of DNA adducts, leading to significant DNA damage. In vitro studies indicate that NO-NTA can induce cellular transformation when combined with tumor promoters like 12-O-tetradecanoylphorbol-13-acetate (TPA) .
Table 1: Summary of Genotoxic Effects
| Cell Type | Genotoxicity Level | Cytotoxicity Level |
|---|---|---|
| Rat Hepatocytes | Strong | Not assessed |
| Mouse C3H10T1/2 Cells | Moderate | Moderate |
Tumor Promotion Studies
A pivotal study using a two-stage skin carcinogenesis protocol in CD-1 mice showed that NO-NTA promotes tumor formation when applied topically after initiation with benzo(a)pyrene (BaP). The incidence of tumors reached 90% , characterized histologically as well-differentiated squamous cell carcinoma invading subcutaneous tissues. This suggests that NO-NTA acts as a promoter in skin carcinogenesis .
Table 2: Effects of NO-NTA on Tumor Promotion
| Treatment Concentration (nmol) | Hydrogen Peroxide Production (fold increase) | Myeloperoxidase Activity (fold increase) |
|---|---|---|
| 10 | 1.63 | 21 |
| 50 | 1.91 | 39 |
| 250 | 2.38 | 61 |
Cancer Research
Given its genotoxic and tumor-promoting properties, NO-NTA is extensively studied in cancer research. It serves as a model compound for investigating the mechanisms underlying chemical carcinogenesis and the role of nitrosamines in cancer development.
Biochemical Pathways
NO-NTA is also explored for its role in biochemical pathways related to oxidative stress and cellular signaling. Its ability to form DNA adducts makes it a valuable tool for studying DNA damage repair mechanisms and the cellular response to genotoxic stress .
Case Studies
Several studies have highlighted the implications of NO-NTA in skin carcinogenesis:
- Skin Carcinogenesis : In CD-1 mice treated with NO-NTA after BaP initiation, tumors developed consistently after prolonged exposure, demonstrating the compound's role as a promoter in skin carcinogenesis.
- Cell Transformation : In vitro studies indicated that treatment with NO-NTA followed by TPA led to an increase in transformed foci in C3H10T1/2 cells, supporting its
Mechanism of Action
The mechanism of action of 2-Butanone,3,4-dihydroxy-1-[[2-(4-hydroxy-3-nitrophenyl)ethyl]nitrosoamino]- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. Additionally, the hydroxyl and nitro groups contribute to its reactivity and ability to participate in redox reactions, affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
Comparison with Similar N-Nitroso Compounds
Structural and Functional Differences
NO-NTA belongs to the broader class of N-nitroso compounds (NOCs), which include nitrosamines and nitrosamides. Key structural distinctions and biological effects are summarized below:
Mechanisms of Carcinogenicity
- NO-NTA: Directly forms DNA adducts and generates reactive oxygen species (ROS), inducing oxidative stress. It elevates myeloperoxidase (MPO) and hydrogen peroxide production, driving tumor promotion .
- Volatile Nitrosamines (e.g., NDMA) : Require metabolic activation via cytochrome P450 enzymes to form alkylating agents (e.g., methyldiazonium ions) that methylate DNA bases .
- α-Hydroxy Nitrosamines : Decompose spontaneously in neutral/alkaline conditions to yield alkylating species, selectively targeting DNA oxygen atoms .
Dietary and Endogenous Formation
- NO-NTA: Forms exogenously in nitrite-preserved foods undergoing thermal processing (e.g., fried bacon, cured meats) .
- NDMA and Other Volatile NOCs: Found in cured meats and beer, with average intake estimated at 0.5–1.0 µg/day in Western diets .
- Endogenous NOCs (e.g., NPRO): Generated in vivo from nitrosatable amines (e.g., proline) and nitrate/nitrite. Ascorbic acid inhibits this process .
Toxicity and Carcinogenic Potency
- NO-NTA: Exhibits moderate cytotoxicity (IC₅₀ ~50 µM in C3H10T1/2 cells) but potent tumor-promoting activity at 250 nmol doses in mice .
- NDMA: Highly carcinogenic in rodents (TD₅₀ = 0.1 mg/kg/day), targeting liver and kidneys .
- α-Hydroxy Nitrosamines : Strong mutagens in bacterial assays (e.g., 100–1,000 revertants/nmol in TA1535), with methyl derivatives showing the highest activity .
Human Exposure and Health Implications
- Its tumor-promoting activity in mice suggests relevance to skin and gastrointestinal cancers .
- NDMA and NDBA: Classified as probable human carcinogens (IARC Group 2A), linked to gastric and colorectal cancers .
- Endogenous NOCs: Associated with increased brain tumor risk in children exposed prenatally to nitrosamine precursors (e.g., cured meats, cosmetics) .
Key Research Findings and Data
DNA Damage and Mutagenicity
- NO-NTA induces DNA strand breaks and adducts in rat hepatocytes at 10–100 µM concentrations .
- α-Hydroxy nitrosamines alkylate deoxyguanosine at rates 10–100× faster than NDMA derivatives .
Tumor Promotion Mechanisms
- NO-NTA increases epidermal ODC activity (5-fold) and hydrogen peroxide production (2.38-fold) in mouse skin, correlating with oxidative stress-driven carcinogenesis .
- NDMA requires metabolic activation to exert genotoxicity, whereas NO-NTA acts directly .
Inhibition Strategies
- Ascorbic acid and α-tocopherol suppress endogenous NOC formation by scavenging nitrosating agents .
- Reducing nitrite in processed foods could mitigate NO-NTA formation .
Biological Activity
N-Nitroso-N-(3-keto-1,2-butanediol)-3'-nitrotyramine (NO-NTA) is a nitrosated compound that has garnered attention due to its significant biological activity, particularly in the context of carcinogenesis. This article compiles findings from various studies to elucidate the biological effects, mechanisms of action, and potential health implications of NO-NTA.
NO-NTA is synthesized through a reaction involving tyrosine and glucose in the presence of sodium nitrite. Its chemical structure has been confirmed using various spectroscopic techniques, including UV-visible spectroscopy, mass spectrometry, nuclear magnetic resonance (NMR), and infrared spectroscopy .
Genotoxicity and Cytotoxicity
Research indicates that NO-NTA exhibits strong genotoxic effects on rat hepatocytes and moderate cytotoxicity on mouse C3H10T1/2 cells. The genotoxicity is attributed to the formation of DNA adducts, which can result in significant DNA damage .
Table 1: Summary of Genotoxic Effects
| Cell Type | Genotoxicity Level | Cytotoxicity Level |
|---|---|---|
| Rat Hepatocytes | Strong | Not assessed |
| Mouse C3H10T1/2 Cells | Moderate | Moderate |
Tumor Promotion Studies
A pivotal study utilized a two-stage skin carcinogenesis protocol in mice to assess the tumor-promoting potential of NO-NTA. Mice were initiated with benzo(a)pyrene (BaP) and subsequently treated with NO-NTA. The results showed a 90% tumor incidence , characterized histologically as well-differentiated squamous cell carcinoma invading subcutaneous tissues .
The mechanism by which NO-NTA promotes tumor formation appears to involve oxidative stress. The application of NO-NTA resulted in significant increases in hydrogen peroxide production and myeloperoxidase activity, indicating a potential pathway for tumor promotion through oxidative mechanisms .
Table 2: Effects of NO-NTA on Tumor Promotion
| Treatment Concentration (nmol) | Hydrogen Peroxide Production (fold increase) | Myeloperoxidase Activity (fold increase) |
|---|---|---|
| 10 | 1.63 | 21 |
| 50 | 1.91 | 39 |
| 250 | 2.38 | 61 |
Case Studies and Research Findings
- Skin Carcinogenesis : In a study where CD-1 mice were treated with NO-NTA post-initiation with BaP, tumors developed after prolonged exposure, demonstrating the compound's role as a promoter in skin carcinogenesis .
- Cell Transformation : In vitro studies indicated that treatment with NO-NTA followed by TPA led to an increase in transformed foci in C3H10T1/2 cells, supporting its role as an initiator of cellular transformation .
Q & A
Q. Critical Endpoints :
| Parameter | Measurement Method | Key Finding (NO-NTA vs. Control) |
|---|---|---|
| Tumor incidence | Histopathology (H&E staining) | 90% in BaP+NO-NTA vs. 0% in NO-NTA alone |
| Hyperplasia | Epidermal thickness (micrometry) | 2.5-fold increase |
| Ornithine decarboxylase | Radioactive [¹⁴C]-ornithine conversion assay | 3-fold induction in activity |
| Oxidative stress | H₂O₂ (spectrophotometry), MPO (colorimetric) | H₂O₂: 2.38-fold ↑; MPO: 61-fold ↑ |
Basic: How is NO-NTA detected and quantified in complex biological matrices?
Methodological Answer:
- Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges to isolate NO-NTA from lipids/proteins.
- Quantification :
- Limit of Detection (LOD) : Typically 0.1 ppb in tissue homogenates .
Advanced: How does NO-NTA’s chemical structure influence its reactivity and carcinogenic potential?
Methodological Answer:
NO-NTA’s structure includes a nonplanar nitrosamino group and a keto-enol tautomerizable system, which are critical for its reactivity:
- Conformational Analysis : Variable-temperature NMR reveals low rotational barriers (12–15 kcal/mol) due to steric strain between the NNO group and adjacent substituents .
- Reactivity Pathways :
- DNA Adduct Formation : Electrophilic nitrosamine intermediates alkylate guanine residues (measured via ³²P-postlabeling).
- Oxidative Damage : The keto group facilitates redox cycling, generating ROS (e.g., H₂O₂) via Fenton-like reactions .
Advanced: What molecular mechanisms link NO-NTA to oxidative stress, and how are these pathways quantified?
Methodological Answer:
NO-NTA induces oxidative stress via:
Direct ROS Generation :
- H₂O₂ Production : Quantified using Amplex Red assay (ex: 563 nm/em: 587 nm).
- Myeloperoxidase (MPO) Induction : Measured via tetramethylbenzidine (TMB) oxidation (Δ absorbance at 650 nm) .
Enzymatic Modulation :
- NADPH Oxidase Activation : Inhibited by diphenyleneiodonium (DPI) in ex vivo skin cultures.
- Antioxidant Depletion : Glutathione (GSH) levels measured via Ellman’s reagent (412 nm) .
Advanced: How does NO-NTA compare to other nitrosamines in carcinogenic potency and mechanism?
Methodological Answer:
Comparative studies use structure-activity relationship (SAR) models :
| Nitrosamine | Tumor Incidence (Mouse Skin) | Key Structural Difference |
|---|---|---|
| NO-NTA | 90% | Keto-enol system, nitrotyramine |
| N-Nitrosodiethylamine (NDEA) | 75% | Linear alkyl chains |
| N-Nitrosomorpholine | 60% | Cyclic amine, no redox-active groups |
Q. Mechanistic Divergence :
- NO-NTA’s nitrotyramine moiety enhances DNA intercalation (measured via circular dichroism).
- Unlike NDEA, NO-NTA does not require metabolic activation by CYP2E1 (validated via CYP knockout models) .
Basic: What in vitro assays are used to assess NO-NTA’s genotoxicity?
Methodological Answer:
- Ames Test : Salmonella TA1535 strain with S9 metabolic activation (revertant colonies counted).
- Comet Assay : DNA strand breaks in C3H10T1/2 cells quantified via tail moment analysis .
- Micronucleus Test : CHO-K1 cells stained with acridine orange; micronuclei scored per 1,000 cells.
Advanced: What strategies mitigate NO-NTA formation in food/pharmaceutical systems?
Methodological Answer:
- Nitrite Scavengers : Ascorbic acid (500 ppm) reduces NO-NTA yield by 80% in model systems (HPLC monitoring) .
- pH Control : Maintaining pH <6 during thermal processing inhibits Maillard-nitroso reactions.
- Alternative Preservatives : Substitution with rosemary extract (0.1% w/w) reduces nitrosamine precursors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
